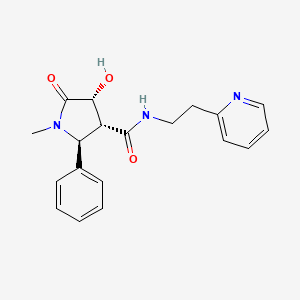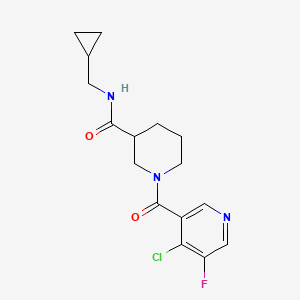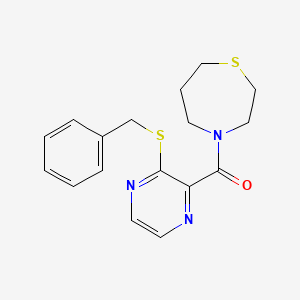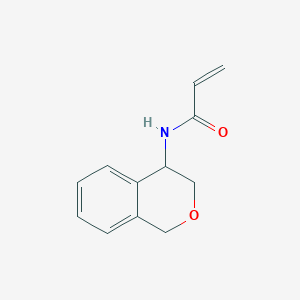![molecular formula C15H18N2O2 B6751436 1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6751436.png)
1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one is a complex organic compound that features a pyrrolidine ring, a cyclopropyl-substituted pyridine, and a prop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the cyclopropyl-substituted pyridine. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the prop-2-en-1-one moiety through an aldol condensation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a more saturated pyrrolidine derivative .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine derivatives and cyclopropyl-substituted pyridines. Examples include:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Cyclopropylpyridine derivatives
Uniqueness
1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one is unique due to its combination of a pyrrolidine ring, a cyclopropyl-substituted pyridine, and a prop-2-en-1-one moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
1-[3-(5-cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-15(18)17-8-7-13(10-17)19-14-6-5-12(9-16-14)11-3-4-11/h2,5-6,9,11,13H,1,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCXSPOVOJOAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)OC2=NC=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(dimethylamino)-2-methylpentan-2-yl]-1,3-benzothiazole-4-carboxamide](/img/structure/B6751362.png)
![1-[3-(2,3-Dihydroindol-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B6751377.png)
![[1-[(4-Methoxyphenyl)methyl]azetidin-2-yl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B6751384.png)
![N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6751392.png)

![1-[3-Fluoro-3-(2-fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B6751406.png)
![2-[(3-Acetamido-4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B6751416.png)

![Methyl 4-[2-oxo-2-(propan-2-ylamino)ethoxy]-1-benzothiophene-2-carboxylate](/img/structure/B6751425.png)
![Methyl 3-[(6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoate](/img/structure/B6751434.png)

![1-[4-Hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]-2-pentoxyethanone](/img/structure/B6751449.png)
![6-[1-(4-fluoro-3,5-dimethylbenzoyl)pyrrolidin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B6751450.png)
